molecular formula C8H7N3O3S B15207768 1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole

1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole

Katalognummer: B15207768
Molekulargewicht: 225.23 g/mol
InChI-Schlüssel: JSSNNGHCWCYZPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole is a heterocyclic compound that features both imidazole and nitrofuran moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole typically involves the reaction of 1-methylimidazole with 5-nitro-2-furaldehyde in the presence of a thiolating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole or furan derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole exerts its effects involves several molecular targets and pathways:

    Antimicrobial Action: The compound interferes with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.

    Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-((5-nitrofuran-2-yl)thio)-1H-imidazole can be compared with other similar compounds such as:

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Nitrofurantoin: A nitrofuran derivative used as an antibiotic.

    Benzimidazole Derivatives: Known for their broad-spectrum biological activities, including anticancer and antimicrobial properties.

Uniqueness: this compound is unique due to its combined imidazole and nitrofuran moieties, which confer both antimicrobial and anticancer properties. This dual functionality makes it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C8H7N3O3S

Molekulargewicht

225.23 g/mol

IUPAC-Name

1-methyl-2-(5-nitrofuran-2-yl)sulfanylimidazole

InChI

InChI=1S/C8H7N3O3S/c1-10-5-4-9-8(10)15-7-3-2-6(14-7)11(12)13/h2-5H,1H3

InChI-Schlüssel

JSSNNGHCWCYZPL-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1SC2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.